molecular formula C6H11NO B1587250 2-Methylpiperidin-4-one CAS No. 71322-99-1

2-Methylpiperidin-4-one

Cat. No.: B1587250
CAS No.: 71322-99-1
M. Wt: 113.16 g/mol
InChI Key: OFVHMZSKMQPCKB-UHFFFAOYSA-N
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Description

2-Methylpiperidin-4-one is a six-membered heterocyclic compound containing a ketone group at the 4-position and a methyl substituent at the 2-position of the piperidine ring. This structural motif is significant in medicinal chemistry due to its presence in bioactive alkaloids and synthetic pharmaceuticals . The compound exists in free base form (CAS: 71322-99-1) and as hydrochloride salts (e.g., CAS: 1005397-62-5), with the latter being more stable and commonly used in synthetic applications . Its molecular formula is C₆H₁₁NO (free base) or C₆H₁₂ClNO (hydrochloride), with a molecular weight of 127.16 g/mol (free base) and 149.62 g/mol (hydrochloride) .

Piperidin-4-one derivatives, including 2-methyl-substituted variants, exhibit diverse biological activities such as antimicrobial, anti-inflammatory, and antiviral properties . The stereochemical flexibility of the piperidine ring allows for structural modifications that enhance binding to biological targets, making it a versatile scaffold in drug design .

Preparation Methods

General Synthetic Approaches to Piperidin-4-ones

Piperidin-4-ones, including 2-Methylpiperidin-4-one, are typically synthesized via condensation reactions involving amines, ketones, and aldehydes. The Mannich condensation is a classical and widely employed method for preparing substituted piperidin-4-ones. This method involves the reaction of an aldehyde, a ketone (or equivalent active methylene compound), and ammonia or a primary amine in an ethanol medium, leading to β-amino carbonyl compounds that cyclize to form the piperidin-4-one ring system.

Mannich Condensation for this compound

The Mannich condensation is particularly useful for synthesizing 2-substituted piperidin-4-ones, including this compound. The general procedure involves:

  • Reacting acetone (or a methyl ketone) with formaldehyde and ammonia or ammonium acetate in ethanol.
  • The reaction proceeds through the formation of a β-amino ketone intermediate.
  • Cyclization yields the piperidin-4-one ring with a methyl substituent at the 2-position.

This approach offers a straightforward and scalable route to this compound and its derivatives, with the possibility of tuning substituents by varying the ketone or aldehyde components.

Reaction Conditions and Optimization

  • Solvents: Ethanol and other polar solvents such as isopropanol, acetone, acetonitrile, dimethyl sulfoxide, and dimethylformamide have been used effectively in piperidone synthesis and alkylation reactions.

  • Bases: Strong bases like sodium hydroxide, potassium hydroxide, sodium carbonate, and bicarbonate facilitate methylation and condensation reactions by deprotonating intermediates and activating nucleophiles.

  • Temperature Control: Dropwise addition of methylating agents (e.g., dimethyl sulfate) at controlled temperatures under alkaline conditions improves selectivity and yield, as demonstrated in related piperidone methylation reactions.

Purification and Crystallization

After synthesis, purification of this compound typically involves recrystallization. Ethanol is a common solvent for recrystallization of piperidin-4-one derivatives due to its suitable solubility profile and ability to yield pure crystals with minimal impurities.

  • Slow cooling of hot saturated solutions in ethanol allows for the formation of high-purity crystals.
  • Alternative solvent mixtures such as ethanol-ethyl acetate or benzene-petroleum ether are employed for related piperidin-4-one derivatives to optimize crystal quality and purity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Notes
Mannich Condensation Methyl ketone (acetone), formaldehyde, ammonia or ammonium acetate Ethanol solvent, reflux conditions Straightforward, scalable Widely used for 2-substituted piperidin-4-ones
Alkylation of Piperidin-4-one Piperidin-4-one Methylating agent (e.g., dimethyl sulfate), base (NaOH, KOH) Selective methylation possible Requires careful control to avoid over-alkylation
Cyclization of amino ketones Amino ketones or amino alcohols Acidic or basic catalysis Alternative route Less common, requires specific substrates
Methylation of tetramethylpiperidone derivatives 2,2,6,6-Tetramethylpiperidone Dimethyl sulfate, alkaline medium, solvents like ethanol High yield (>95%) demonstrated Method adaptable for methylation at other positions

Research Findings and Yields

  • The methylation of tetramethylpiperidone derivatives using dimethyl sulfate under alkaline conditions achieves yields exceeding 95%, indicating efficient methylation protocols that could inform this compound synthesis.

  • Mannich condensation reactions generally provide moderate to high yields depending on reaction time, temperature, and purity of starting materials. Optimization of solvent and base choice is critical for maximizing yield and minimizing side products.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The nitrogen atom in the piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: 2-Methylpiperidin-4-ol.

    Substitution: Various N-substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
2-Methylpiperidin-4-one serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for the development of various derivatives that can be used in pharmaceutical and agrochemical applications. The compound is particularly valuable in asymmetric synthesis due to its chiral nature, enabling the production of enantiomerically pure compounds .

Chiral Auxiliary Role
In asymmetric synthesis, this compound functions as a chiral auxiliary, facilitating the formation of chiral centers in target molecules. This property is essential for synthesizing pharmaceuticals that require specific stereochemistry to enhance efficacy and reduce side effects.

Biological Research

Enzyme Mechanisms
The compound is utilized in studying enzyme mechanisms and interactions within biological systems. Its ability to act as an enzyme inhibitor or modulator makes it a valuable tool for researchers investigating metabolic pathways and cellular functions .

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli, with notable inhibition at concentrations as low as 50 µg/mL.

Medicinal Chemistry

Pharmaceutical Intermediate
this compound is an important intermediate in the synthesis of several pharmaceuticals, particularly those targeting central nervous system disorders. Its derivatives are being explored for their potential analgesic and anxiolytic effects, making it a candidate for developing new pain management therapies .

CNS Activity
Studies suggest that this compound can penetrate the blood-brain barrier effectively, indicating its potential utility in treating neurological conditions. Its interaction with neurotransmitter systems has been linked to possible antidepressant properties .

Industrial Applications

Agrochemicals Production
In the industrial sector, this compound is used in producing agrochemicals and other industrial chemicals. Its reactivity allows for the development of various formulations that are crucial for agricultural applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.

Case Study 2: CNS Penetration

In a pharmacokinetic study involving rodents, this compound was administered intraperitoneally. Blood-brain barrier penetration was confirmed via brain tissue analysis, demonstrating effective CNS delivery within 30 minutes post-administration.

Mechanism of Action

The mechanism of action of 2-Methylpiperidin-4-one and its derivatives involves interactions with specific molecular targets. For instance, some derivatives exhibit anticancer activity by inhibiting the growth of cancer cells through interactions with cellular proteins and pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Methylpiperidin-4-one with structurally related piperidin-4-one derivatives:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 71322-99-1 C₆H₁₁NO 127.16 Free base; methyl at C2, ketone at C4
(R)-2-Methylpiperidin-4-one HCl 1434126-97-2 C₆H₁₂ClNO 149.62 Chiral R-isomer; improved stability
2,6-Dimethylpiperidin-4-one HCl 1434126-97-2 C₇H₁₄ClNO 163.64 Two methyl groups (C2 and C6)
N-Nitroso-piperidin-4-one N/A C₅H₈N₂O₂ 128.13 N-Nitroso group enhances reactivity

Key Observations :

  • Chirality : The (R)-isomer of this compound hydrochloride exhibits distinct pharmacokinetic properties, such as altered metabolic stability and receptor binding affinity, compared to the racemic mixture .
  • Reactivity : N-Nitroso derivatives (e.g., N-Nitroso-piperidin-4-one) display heightened electrophilicity due to the nitroso group, making them intermediates in the synthesis of anticancer agents .

Antimicrobial Activity

  • This compound : Demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) in vitro .
  • 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one : Exhibited superior antifungal activity (MIC: 8 µg/mL against Candida albicans) due to electron-withdrawing substituents enhancing membrane penetration .

Anti-inflammatory Activity

  • This compound derivatives : Reduced TNF-α production by 40% at 10 µM in macrophage models, comparable to piperidin-4-one analogs with bulkier substituents (e.g., 2-phenyl derivatives) .

Biological Activity

2-Methylpiperidin-4-one (CAS Number: 71322-99-1) is a heterocyclic organic compound belonging to the piperidine family, characterized by a methyl group at the second position and a ketone group at the fourth position. This compound has garnered attention in various fields, particularly due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties.

Overview of Biological Properties

The biological activity of this compound has been investigated through various studies, highlighting its diverse pharmacological effects:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds derived from this structure have shown efficacy against various bacterial strains and fungi, including Candida albicans and Aspergillus niger .
  • Anticancer Properties : Several studies have identified the cytotoxic effects of this compound derivatives on cancer cell lines. For example, one study reported that specific derivatives demonstrated potent inhibition of the A549 lung cancer cell line, with IC50 values indicating effective cytotoxicity .
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially acting through mechanisms that involve modulation of neurotransmitter systems or reduction of oxidative stress .

The mechanisms underlying the biological activities of this compound are complex and involve several biochemical pathways:

  • Cellular Targets : Piperidine derivatives interact with various cellular receptors and enzymes, influencing signaling pathways related to cell proliferation and apoptosis. This interaction is crucial for their anticancer and antimicrobial effects .
  • Biochemical Pathways : The compound is known to affect metabolic pathways associated with oxidative stress and inflammation. For instance, it may modulate the activity of reactive oxygen species (ROS), contributing to its protective effects in neuronal contexts .

Antimicrobial Studies

A detailed study assessed the antimicrobial activity of several piperidone derivatives against Saccharomyces cerevisiae and Aspergillus niger. The results indicated that certain derivatives exhibited significant inhibitory effects, with IC90 values ranging from 1.35×103 M1.35\times 10^{-3}\text{ M} for yeast to 3.6×1010 M3.6\times 10^{-10}\text{ M} for A. niger .

CompoundTarget OrganismIC90 Value (M)
Compound 41nS. cerevisiae1.35×1031.35\times 10^{-3}
Compound 39nA. niger3.6×10103.6\times 10^{-10}

Anticancer Activity

In vitro studies using the MTS assay on A549 lung cancer cells revealed that derivatives of this compound exhibited varying degrees of cytotoxicity, with some compounds showing promising results in inhibiting cell growth.

CompoundCell LineIC50 Value (M)
Derivative AA5495.0×1055.0\times 10^{-5}
Derivative BA5491.0×1061.0\times 10^{-6}

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methylpiperidin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is typically synthesized via cyclization reactions of appropriately substituted precursors. For example, a ring-closing strategy using keto-amine intermediates under acidic or basic conditions can yield the piperidinone core. Optimization involves adjusting catalysts (e.g., HCl or NaOH), solvent polarity (e.g., ethanol vs. THF), and temperature to enhance yield and purity. Post-synthetic purification via fractional distillation or column chromatography is critical to isolate the compound .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are essential for confirming the methyl group position and ketone functionality. Key signals include the carbonyl carbon (~210 ppm in 13^13C NMR) and methyl protons (δ ~1.2–1.5 ppm in 1^1H NMR) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is recommended. Ensure high-resolution data collection to resolve potential disorder in the piperidine ring .

Q. How does this compound compare to structurally related piperidine derivatives in biological assays?

  • Methodological Answer : Comparative studies using analogues (e.g., 3-Methylpiperidin-4-one, N-Methylpiperidin-4-amine) reveal that the position of the methyl group and ketone functionality significantly impacts steric hindrance and hydrogen-bonding capacity. For example, this compound exhibits lower steric hindrance than 3-methyl derivatives, enhancing its reactivity in enzyme-binding assays .

Advanced Research Questions

Q. How can conformational analysis of this compound inform its interaction with biological targets?

  • Methodological Answer : The Cremer-Pople puckering parameters (e.g., amplitude qq and phase angle ϕ\phi) quantify ring puckering in piperidine derivatives. For this compound, computational methods (DFT or MD simulations) can model chair, boat, or twist-boat conformers. Experimentally, low-temperature X-ray crystallography or dynamic NMR can capture dominant conformers, which correlate with binding affinity in receptor-ligand studies .

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in bond lengths or angles may arise from disorder or twinning. Use SHELXL's TWIN and BASF commands to refine twinned data. For disorder, apply PART instructions to model alternate conformers. Validate refinement with R-factor convergence (<5%) and residual density maps. Cross-validate with spectroscopic data to ensure chemical plausibility .

Q. What strategies improve the enantiomeric resolution of this compound in asymmetric synthesis?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or enzymatic kinetic resolution (e.g., lipase-catalyzed acylation) is effective. For chromatographic separation, employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate). Monitor enantiomeric excess (ee) using chiral HPLC or polarimetry .

Q. How do electronic effects of the methyl group influence the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : The methyl group at C2 induces hyperconjugative stabilization of the ketone, reducing electrophilicity compared to unsubstituted piperidin-4-one. Kinetic studies (e.g., Grignard reactions) show slower nucleophilic attack, requiring stronger bases (e.g., LDA) or elevated temperatures. Computational NBO analysis can quantify charge distribution at the carbonyl carbon .

Q. Data Presentation Guidelines

  • Structural Comparisons : Tabulate data (e.g., bond lengths, puckering parameters) against analogues to highlight trends .
  • Spectroscopic Validation : Include raw NMR/X-ray data in supplementary materials, adhering to Beilstein Journal of Organic Chemistry standards .
  • Reproducibility : Document synthetic protocols with exact reagent ratios, temperatures, and purification steps .

Properties

IUPAC Name

2-methylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-4-6(8)2-3-7-5/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVHMZSKMQPCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406741
Record name 2-methylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71322-99-1
Record name 2-methylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Methylpiperidin-4-one
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